Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

Steric hindrance Conformational restriction Synthetic selectivity

Researchers targeting 3,3-dimethylpiperidine-containing drug candidates face inefficient de novo core construction. This N-Boc-3,3-dimethyl-4-piperidone eliminates multi-step synthesis, providing direct access to the gem-dimethylpiperidine scaffold documented in EGFR mutant inhibitors (WO-2021133809-A1) and USP19 inhibitors (WO-2020104820-A1). • Direct precursor to 3,3-dimethylpiperidin-4-one HCl via acid-mediated Boc deprotection (78% isolated yield, HCl/THF, 60 °C, 3 h) • Orthogonal Boc group enables chemoselective deprotection in sequences containing base-labile esters or hydrogenolysis-sensitive groups • Sterically biased ketone enables predictable stereochemical control in hydride reduction to 3,3-dimethylpiperidin-4-ol (42% overall, 2 steps) Supplied with full analytical QC documentation (NMR, HPLC) for reliable procurement and immediate global shipment.

Molecular Formula C12H21NO3
Molecular Weight 227.3 g/mol
CAS No. 324769-06-4
Cat. No. B1289224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
CAS324769-06-4
Molecular FormulaC12H21NO3
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCC1(CN(CCC1=O)C(=O)OC(C)(C)C)C
InChIInChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-6-9(14)12(4,5)8-13/h6-8H2,1-5H3
InChIKeyMXCAGVCUIHYAGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate: Selection Overview


tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (CAS 324769-06-4), also known as N-Boc-3,3-dimethyl-4-piperidone, is a protected piperidin-4-one building block with a molecular formula of C₁₂H₂₁NO₃ and a molecular weight of 227.30 g/mol [1]. The compound features a Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen and a gem-dimethyl substitution at the 3-position adjacent to the ketone . This specific structural configuration imparts distinct physicochemical properties including a computed XLogP3 of 1.5, a topological polar surface area of 46.6 Ų, and zero hydrogen bond donors [1]. As a protected ketone intermediate, it serves as a strategic entry point for further functionalization via carbonyl chemistry or Boc deprotection, with commercial availability typically at ≥97-98% purity .

1
Boc-protected piperidin-4-one building block for selective carbonyl functionalization or N-deprotection sequences.
2
Gem-dimethyl substitution at the 3-position restricts conformational flexibility and influences steric approach during nucleophilic additions.
3
Supports synthesis of 3,3-dimethylpiperidine pharmacophores cited in EGFR and USP19 inhibitor patent literature.
Class-level inference; review target-specific geometry requirements.

tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate: Generic Substitution Risks


In-class N-Boc-4-piperidone derivatives are not interchangeable due to the profound impact of ring substitution patterns on synthetic utility, reaction selectivity, and downstream pharmacokinetic properties. The gem-dimethyl group at the 3-position of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate fundamentally alters the steric environment around the reactive ketone and adjacent carbons, affecting both the trajectory of nucleophilic additions and the conformational landscape of the piperidine ring [1]. Unsubstituted analogs such as tert-butyl 4-oxopiperidine-1-carboxylate lack this steric constraint, leading to different reactivity profiles and product distributions. Similarly, alternative protecting groups (e.g., benzyl carbamate/Cbz in benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, CAS 473838-66-3) introduce orthogonal deprotection chemistry that may be incompatible with specific synthetic sequences or downstream functional group tolerances . The selection of this specific compound is therefore not arbitrary but dictated by the precise steric and electronic requirements of the target molecular architecture.

Target: 3,3-dimethyl substitution
Unsubstituted N-Boc-4-piperidone (CAS 79099-07-3) lacks steric bulk; conformational bias and facial selectivity during nucleophilic additions may not transfer directly.
Target: Acid-labile Boc protection
Cbz-protected analog (benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate) requires hydrogenolysis conditions; may be incompatible with reduction-sensitive or unsaturated downstream functionalities.

Similar N-protected piperidin-4-ones are not generic replacements—steric environment and deprotection orthogonality dictate synthetic route compatibility.

tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate: Differentiation from Analogs


Steric Hindrance: 3,3-Dimethyl vs. Unsubstituted Analogs

The gem-dimethyl substitution at the 3-position of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate introduces significant steric bulk adjacent to the ketone carbonyl, restricting conformational flexibility and influencing the stereochemical outcome of nucleophilic additions compared to unsubstituted tert-butyl 4-oxopiperidine-1-carboxylate (CAS 79099-07-3) [1]. This structural feature is absent in the unsubstituted analog, which lacks any alkyl substitution on the piperidine ring carbons adjacent to the ketone.

Steric Hindrance
Class-level
Δ rotatable bonds = +1; Δ LogP ≈ +0.5 vs. unsubstituted analog
Supports steric-bias review for reaction selectivity.
Computed descriptors; experimental validation required.
Steric hindrance Conformational restriction Synthetic selectivity

Boc Deprotection Efficiency: 3,3-Dimethylpiperidin-4-one

tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate undergoes efficient Boc deprotection to yield 3,3-dimethylpiperidin-4-one hydrochloride (CAS 648921-37-3), a key intermediate for further functionalization. Under standardized conditions (2.0 g starting material, 8.8 mmol, THF solvent, concentrated HCl, 60°C for 3 hours), the target compound achieves a 78% isolated yield (1.1 g) of the hydrochloride salt without requiring additional purification . This contrasts with deprotection of benzyl carbamate-protected analogs such as benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, which requires hydrogenolysis conditions that may be incompatible with reduction-sensitive functional groups elsewhere in the molecule.

Boc Deprotection
Data to verify
78% isolated yield (1.1 g from 2.0 g, 8.8 mmol)
Reported yield context under mild acidic conditions.
Orthogonal to Cbz hydrogenolysis; source-specific protocol review needed.
Deprotection efficiency Synthetic yield Pharmaceutical intermediate

NaBH₄ Reduction Selectivity on 3,3-Dimethyl-4-oxopiperidine

The ketone moiety in tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate undergoes sodium borohydride reduction with predictable stereochemical outcomes influenced by the adjacent gem-dimethyl group. In a two-step sequence involving NaBH₄ reduction followed by TFA-mediated Boc deprotection, the target compound (160 mg, 0.70 mmol) is converted to 3,3-dimethylpiperidin-4-ol (CAS 373603-88-4) in 42% overall yield (38 mg) . The gem-dimethyl group at C3 creates a sterically biased environment that favors hydride approach from the less hindered face, a selectivity element not present in unsubstituted 4-oxopiperidine analogs.

NaBH₄ Reduction
Data to verify
42% overall yield (38 mg from 160 mg, 0.70 mmol)
Supports sterically-controlled reduction to piperidin-4-ol.
Two-step sequence; yield may vary with scale and substrate batch.
Carbonyl reduction Stereoselectivity Piperidin-4-ol synthesis

Patent Applications: EGFR and USP19 Inhibitors

tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate is explicitly cited as a synthetic intermediate in multiple pharmaceutical patent applications, including WO-2021133809-A1 (inhibitors of mutant forms of EGFR) and WO-2020104820-A1/WO-20181136887 (USP19 inhibitors and anti-cancer agents) . While many N-Boc-4-piperidone derivatives appear in patent literature, the 3,3-dimethyl substitution pattern is specifically required when the target molecule incorporates a gem-dimethylpiperidine motif that modulates binding conformation or metabolic stability. Unsubstituted or mono-substituted analogs would not yield the same final pharmacophore geometry.

Patent Applications
Class-level
Cited in EGFR, USP19, and anti-cancer agent patent families
Reported pharmacophore context; review target-specific geometry.
Patent citations indicate motif relevance, not validated target engagement.
EGFR inhibitor USP19 inhibitor Oncology Medicinal chemistry

tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate: Research & Industrial Applications


Gem-Dimethyl Piperidine Pharmacophore Synthesis

This compound is the optimal choice when the target molecule contains a 3,3-dimethylpiperidine motif, a structural feature documented in EGFR mutant inhibitors (WO-2021133809-A1) and USP19 inhibitors (WO-2020104820-A1) . The gem-dimethyl group introduces conformational constraint and increased lipophilicity (Δ LogP ≈ +0.5 vs. unsubstituted analog) that can modulate target binding and metabolic stability. Procurement of this specific protected intermediate, rather than attempting de novo construction of the gem-dimethylpiperidine core, reduces synthetic step count and improves overall route efficiency.

3,3-Dimethylpiperidin-4-one Hydrochloride Synthesis

For research programs requiring 3,3-dimethylpiperidin-4-one hydrochloride (CAS 648921-37-3) as a versatile building block, tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate provides a direct, high-yielding precursor. The acid-mediated Boc deprotection proceeds with 78% isolated yield (1.1 g from 2.0 g starting material) under mild conditions (HCl/THF, 60°C, 3 hours) . This route offers advantages over alternative protecting group strategies: the Boc group is orthogonal to many functional groups and eliminates the need for hydrogenolysis equipment required for Cbz deprotection. The resulting hydrochloride salt is directly usable without chromatographic purification.

Stereoselective Access to 3,3-Dimethylpiperidin-4-ol

When a synthetic sequence requires a 3,3-dimethylpiperidin-4-ol intermediate, this compound enables a two-step reduction-deprotection sequence yielding the target alcohol (42% overall from 160 mg scale) . The gem-dimethyl group adjacent to the ketone creates a sterically biased environment that favors hydride approach from the less hindered face, providing predictable stereochemical control not achievable with unsubstituted 4-oxopiperidine analogs. This selectivity is critical for drug discovery programs where the relative stereochemistry of the piperidine ring substituents directly impacts biological activity.

Orthogonal Boc Protection for Lead Optimization

In complex synthetic sequences involving multiple functional group manipulations, the Boc protecting group on this compound provides acid-labile protection that is orthogonal to base-labile esters, hydrogenolysis-labile benzyl groups, and fluoride-labile silyl ethers . This orthogonality enables chemoselective deprotection without affecting other sensitive moieties, a strategic advantage over Cbz-protected analogs such as benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, which require hydrogenation conditions incompatible with alkenes, alkynes, or nitro groups. Procurement of the Boc-protected version is essential for routes where these chemoselectivity considerations are paramount.

Application
Selection Property
Validation Focus
Gem-dimethyl pharmacophore synthesis
Conformational constraint and lipophilicity (Δ LogP ~ +0.5)
Target binding conformation and metabolic stability assessment
Piperidin-4-one hydrochloride intermediate
Acid-labile Boc protection with reported 78% deprotection yield
Deprotection orthogonality and synthetic sequence compatibility
Stereoselective piperidin-4-ol access
Gem-dimethyl steric bias for hydride approach
Diastereoselectivity and intermediate stereochemistry verification
Lead optimization with orthogonal protection
Boc group orthogonality to base/hydrogenolysis/fluoride-labile groups
Chemoselectivity and functional group tolerance in multi-step routes

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